3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a piperidine ring, a cyclobutyl group, and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclobutyl Group: This step often involves the use of cyclobutyl halides or cyclobutyl alcohols under conditions that promote nucleophilic substitution.
Formation of the Dihydropyrimidinone Moiety: This can be synthesized through Biginelli reactions, which involve the condensation of urea, an aldehyde, and a β-keto ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine and cyclobutyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.
Scientific Research Applications
3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and other piperidine-based molecules share structural similarities.
Cyclobutyl Compounds: Molecules containing cyclobutyl groups, such as cyclobutylamine, are structurally related.
Dihydropyrimidinones: Compounds like dihydropyrimidinone derivatives are similar in structure and function.
Uniqueness
3-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is unique due to its combination of a piperidine ring, a cyclobutyl group, and a dihydropyrimidinone moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
3-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-13-2-1-12(13)16-7-4-11(5-8-16)9-17-10-15-6-3-14(17)19/h3,6,10-13,18H,1-2,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZMFHZWRQYYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)CN3C=NC=CC3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.